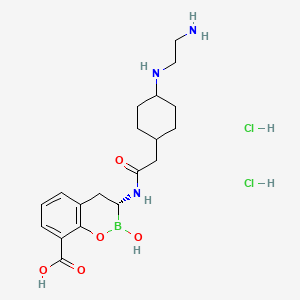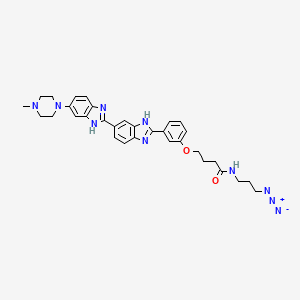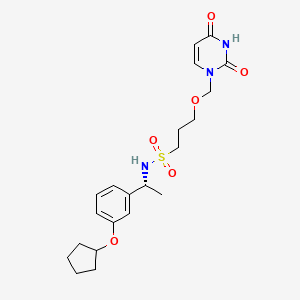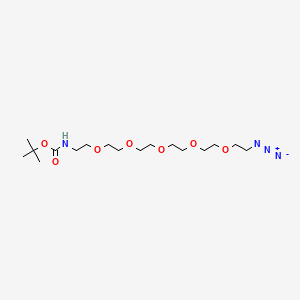
t-boc-N-amido-PEG5-Azide
Übersicht
Beschreibung
T-boc-N-amido-PEG5-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group in t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-boc-N-amido-PEG5-Azide is C17H34N4O7 . It has a molecular weight of 406.5 g/mol . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .Chemical Reactions Analysis
The azide group in t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
T-boc-N-amido-PEG5-Azide has a molecular weight of 406.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 20 . The exact mass is 406.24274944 g/mol . The topological polar surface area is 98.8 Ų . The heavy atom count is 28 .Wissenschaftliche Forschungsanwendungen
Application in Bioconjugation and Drug Delivery Systems
One significant application of t-boc-N-amido-PEG5-Azide is in the field of bioconjugation. It's used for the functionalization of poly(amido)-based dendrons and dendrimers. This process is crucial for creating materials suitable for biological applications, including drug delivery systems. In a study by Ornelas, Broichhagen, and Weck (2010), a strain-promoted alkyne azide cycloaddition (SPAAC) strategy was developed to functionalize poly(amide)-based dendrons and dendrimers with PEG chains. This method was significant because it allowed for metal-free reaction conditions, which is crucial for biological applications due to the potential toxicity of metal contaminants (Ornelas, Broichhagen, & Weck, 2010).
Use in PEGylation of Proteins for Drug Development
Another application of t-boc-N-amido-PEG5-Azide is in the PEGylation of proteins. This process is used to modify therapeutic proteins and peptides to improve their pharmacokinetics and stability. A study by Mero et al. (2009) demonstrated a method to characterize proteins conjugated at the level of glutamine residues using microbial transglutaminase (TGase) and monodisperse Boc-PEG-NH2. This approach allowed direct identification of the PEGylation sites by mass spectrometry, which is crucial for developing PEGylated protein drugs (Mero, Spolaore, Veronese, & Fontana, 2009).
Role in Developing Advanced Drug Delivery Systems
The use of t-boc-N-amido-PEG5-Azide in developing advanced drug delivery systems is another key application. For instance, a study by Lin and Engbersen (2011) discussed the development of PEGylated bioreducible poly(amido amine)s for non-viral gene delivery. In this study, the PEGylation of poly(amido amine)s significantly improved drug loading capacity, reduced drug release rate, and minimized hemolytic toxicity, which are important factors for effective and safe drug delivery systems (Lin & Engbersen, 2011).
Contribution to Biomedical Research and Therapy
In biomedical research and therapy, t-boc-N-amido-PEG5-Azide plays a pivotal role in enhancing the efficacy and safety of various therapeutics. For example, in the field of dendrimer research, studies have shown that PAMAM dendrimers modified with t-boc-N-amido-PEG5-Azide exhibit promising properties for drug delivery, particularly against Gram-negative bacteria. This opens up new possibilities in the treatment of bacterial infections, as highlighted by Calabretta, Kumar, McDermott, and Cai (2007) (Calabretta, Kumar, McDermott, & Cai, 2007).
Zukünftige Richtungen
T-boc-N-amido-PEG5-Azide is a promising compound in the field of drug delivery due to its ability to increase solubility in aqueous media . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage, which is useful in the synthesis of various compounds .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O7/c1-17(2,3)28-16(22)19-4-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-20-21-18/h4-15H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHVVYQUZJIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-boc-N-amido-PEG5-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



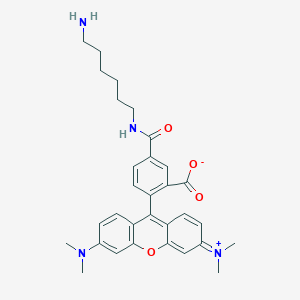




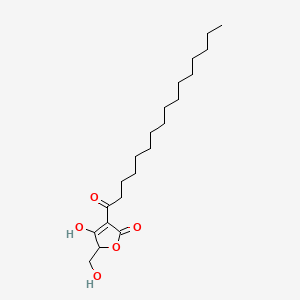
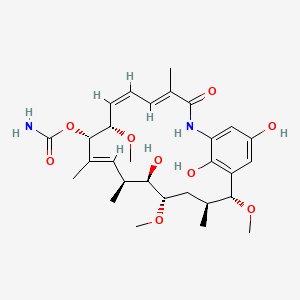
![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)

